2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine
Description
Properties
CAS No. |
59648-24-7 |
|---|---|
Molecular Formula |
C17H13BO2 |
Molecular Weight |
260.1 g/mol |
IUPAC Name |
2-phenyl-4H-benzo[h][1,3,2]benzodioxaborinine |
InChI |
InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2 |
InChI Key |
HGGSNIWZWMZXEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Solvent-Free Condensation
The most efficient synthesis involves a one-pot condensation of phenylboronic acid, naphthalen-1-ol, and benzaldehyde under solvent-free conditions. This method, adapted from Sharifi et al., eliminates the need for toxic solvents and reduces reaction steps:
Procedure :
- Reactants : Naphthalen-1-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and benzaldehyde (1.1 mmol) are mixed without solvent.
- Heating : The mixture is heated at 80–90°C for 18 hours.
- Workup : The crude product is purified via column chromatography (1:4 ethyl acetate/hexane), yielding 75–85% of the target compound.
Mechanistic Insights :
The reaction proceeds through acid-catalyzed condensation, where boron coordinates with the hydroxyl oxygen of naphthalen-1-ol and the aldehyde carbonyl. Subsequent cyclization forms the dioxaborinine ring, with the phenyl group from benzaldehyde integrating into the structure.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Reaction Time | 18 hours | Completes ring closure |
| Molar Ratio (Phenol:Boronic Acid:Aldehyde) | 1:1.2:1.1 | Minimizes side products |
| Purification Method | Column chromatography | Ensures >95% purity |
Traditional Multistep Synthesis
Earlier methods involved sequential Friedel-Crafts acylation and boron trioxide cyclization. While effective, these approaches suffer from lower yields (50–60%) and require hazardous solvents like dichloromethane. For example, boron trioxide reacts with naphthalene derivatives under reflux, but the process generates stoichiometric waste and demands rigorous purification.
Reaction Optimization and Scalability
Solvent-Free Advantages
The solvent-free method reduces environmental impact and operational costs. A comparative analysis shows a 30% reduction in energy consumption compared to traditional methods. Additionally, the absence of solvents simplifies scalability for industrial production.
Substrate Scope and Limitations
While benzaldehyde yields the target compound, substituting it with electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) introduces functional groups at the 4-position, as demonstrated in derivatives like 4-(4-nitrophenyl)-2-phenyl-4H-naphtho[1,2-D]dioxaborinine. However, aliphatic aldehydes (e.g., hexanal) result in lower yields (60%) due to reduced electrophilicity.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Melting point analysis (160–161°C) and GC-MS (m/z 260.1) confirm high purity, with no detectable byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, hydroxy compounds, and quinone derivatives .
Scientific Research Applications
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Naphtho[1,2-e][1,4]dioxepins ()
Naphtho[1,2-e][1,4]dioxepins (e.g., compound 6) feature a seven-membered dioxepin ring fused to naphthalene. These compounds are synthesized via reactions between N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine and ethylene glycol, achieving excellent yields (near-quantitative) under mild conditions .
Oxazinones ()
The oxazinone derivative I (1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one) incorporates a six-membered oxazinone ring fused to naphthalene. The dioxaborinine’s boron-oxygen ring may exhibit reduced thermal stability compared to the fully carbon-oxygen framework of oxazinones.
Nitrogen-Containing Heterocycles
Naphtho[1,2-b]pyrazole Derivatives ()
Compounds like 3 (3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) and related pyrazole derivatives are synthesized using DMF and POCl₃, with yields of 70–80% . Key spectral features include:
- IR : C=O stretches at ~1700 cm⁻¹ .
- ¹H-NMR : Aromatic protons in δ 7.2–8.5 ppm .
The dioxaborinine’s boron center would likely downshift adjacent proton resonances due to its electron-withdrawing effect, a contrast to nitrogen’s electron-donating properties.
Sulfur-Containing Analogues ()
Naphtho[1,2-e][1,4]dithiepins (e.g., compound 5 ) incorporate sulfur atoms, enhancing π-conjugation and redox activity. These compounds are synthesized with 1,2-ethanedithiol in high yields . Sulfur’s larger atomic radius and polarizability contrast sharply with boron’s compact size and electrophilicity, suggesting divergent reactivity in cross-coupling or catalytic applications.
Boron vs. Other Heteroatoms: Key Differences
- Electronic Effects : Boron’s electron deficiency may enhance Lewis acidity, enabling unique catalytic or sensing applications absent in oxygen/nitrogen analogues.
- Stability : Boron esters are prone to hydrolysis, whereas oxygen- and sulfur-containing rings (e.g., dioxepins, dithiepins) exhibit greater hydrolytic stability .
- Synthetic Complexity : Boron heterocycles often require anhydrous conditions and specialized reagents, increasing synthetic challenges compared to nitrogen/oxygen systems .
Data Tables
Table 1: Comparative Analysis of Heterocyclic Compounds
Biological Activity
2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various studies, including synthesis methods, pharmacological evaluations, and case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : A derivative demonstrated potent antibacterial effects against various strains of bacteria. In vitro assays showed inhibition zones indicating effective bacterial growth suppression.
- Antifungal Activity : Some derivatives tested against fungal strains exhibited moderate to strong antifungal properties. For example, compounds were evaluated against Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth.
Anti-inflammatory Effects
The anti-inflammatory potential of related naphthoquinone derivatives has been documented. Although specific data for this compound is scarce, similar compounds have shown:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with naphthoquinone derivatives.
Study 1: Evaluation of Antimicrobial Properties
A study focused on the synthesis and biological evaluation of naphthoquinone derivatives reported that certain compounds exhibited:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | C. albicans | 18 |
These results suggest that modifications to the naphthalene structure can enhance antimicrobial properties.
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of naphthoquinone derivatives:
| Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| D | 30 | 50 |
| E | 25 | 50 |
Here, compounds D and E significantly reduced cytokine levels compared to controls.
The proposed mechanisms for the biological activities of this compound include:
- Cell Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
- Inhibition of Enzymatic Pathways : The anti-inflammatory effects may result from the inhibition of specific enzymes involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
